Cas no 263844-80-0 (Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI))

ループ-20(29)-エン-28-オイル酸、3-(アセチルオキシ)-27-ヒドロキシ-、メチルエステル、(3α)-(9CI)は、トリテルペノイド系化合物に分類される天然由来の有機化合物です。分子内にアセチルオキシ基とヒドロキシル基を有する構造的特徴から、優れた生体適合性と反応性を示します。特に、脂溶性と水溶性のバランスが良好なため、医薬品中間体や化粧品成分としての応用が期待されています。立体化学的に明確な(3α)配置を有することから、標的分子との特異的な相互作用が可能であり、薬理活性研究において重要な化合物です。

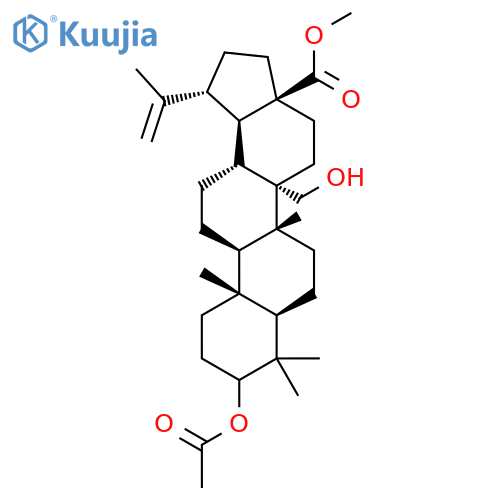

263844-80-0 structure

商品名:Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI)

Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) 化学的及び物理的性質

名前と識別子

-

- Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI)

- 3-Acetoxy-27-hydroxy-20(29)-lupe

- 3-ACETOXY-27-HYDROXY-20(29)-LUPEN-28-OIC ACID METHYL ESTER

- (3alpha)-3-(Acetyloxy)-27-hydroxy-Lup-20(29)-en-28-oic acid methyl ester

- [ "" ]

- 263844-80-0

- methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate

- 3-Acetoxy-27-hydroxy-20(29)-lupen

- AKOS022184863

- CID 71307350

- FS-9682

- AKOS040761081

- HY-N8677

- Antiproliferative agent-28

- Lup-20(29)-en-28-oic acid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3alpha)- (9CI)

- CS-0148898

- methyl 9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate

-

- インチ: InChI=1S/C33H52O5/c1-20(2)22-11-16-32(28(36)37-8)17-18-33(19-34)23(27(22)32)9-10-25-30(6)14-13-26(38-21(3)35)29(4,5)24(30)12-15-31(25,33)7/h22-27,34H,1,9-19H2,2-8H3/t22-,23+,24-,25+,26?,27+,30-,31+,32-,33-/m0/s1

- InChIKey: XQEGNJRCYISSOX-DBWROOMJSA-N

- ほほえんだ: CC(OC1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@H](C(=C)C)CC[C@@]5(CC[C@@]4(CO)[C@]3(C)CC[C@H]2C1(C)C)C(OC)=O)C)=O

計算された属性

- せいみつぶんしりょう: 528.38100

- どういたいしつりょう: 528.38147475g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 38

- 回転可能化学結合数: 6

- 複雑さ: 1000

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.8Ų

- 疎水性パラメータ計算基準値(XlogP): 7.7

じっけんとくせい

- 色と性状: Cryst.

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 568.7±25.0 °C at 760 mmHg

- フラッシュポイント: 168.6±16.7 °C

- PSA: 72.83000

- LogP: 6.72110

- じょうきあつ: 0.0±3.5 mmHg at 25°C

Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A99330-5mg |

3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester |

263844-80-0 | 5mg |

¥4418.0 | 2021-09-10 | ||

| TargetMol Chemicals | TN2915-5 mg |

3-Acetoxy-27-hydroxy-20(29)-lupen |

263844-80-0 | 98% | 5mg |

¥ 3,710 | 2023-07-11 | |

| TargetMol Chemicals | TN2915-1 mL * 10 mM (in DMSO) |

3-Acetoxy-27-hydroxy-20(29)-lupen |

263844-80-0 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 5,650 | 2023-07-11 | |

| TargetMol Chemicals | TN2915-1 ml * 10 mm |

3-Acetoxy-27-hydroxy-20(29)-lupen |

263844-80-0 | 1 ml * 10 mm |

¥ 5650 | 2024-07-20 | ||

| A2B Chem LLC | AB30663-5mg |

3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester |

263844-80-0 | ≥98% | 5mg |

$1083.00 | 2024-04-20 | |

| TargetMol Chemicals | TN2915-5mg |

3-Acetoxy-27-hydroxy-20(29)-lupen |

263844-80-0 | 5mg |

¥ 3710 | 2024-07-20 |

Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) 関連文献

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

263844-80-0 (Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI)) 関連製品

- 468-44-0(Gibberellin A4)

- 263844-79-7(3,27-Dihydroxy-20(29)-lupen-28-oic acid methyl ester)

- 2202-01-9(1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-[(1S)- 1-methylethenyl]-3-(tetrahydro-2-methyl-5- oxo-2-furanyl)-,(3S,3aR,5aR,6S,7R,9aR,- 9bR)-)

- 10376-50-8(3-O-Acetyl-betulinic acid)

- 2112-08-5(Gibberellin A9 Methyl Ester)

- 2259-06-5(Betulinic acid methyl ester)

- 29070-92-6(Pachymic acid)

- 81216-14-0(7-bromohept-1-yne)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量